molecular formula C12H19NO2S B3132681 (R)-N-(2-phenylpropyl)propane-2-sulfonamide CAS No. 375345-97-4

(R)-N-(2-phenylpropyl)propane-2-sulfonamide

Cat. No.: B3132681
CAS No.: 375345-97-4
M. Wt: 241.35 g/mol
InChI Key: HIYDOWJVBIJBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-(2-phenylpropyl)propane-2-sulfonamide is a chiral sulfonamide compound. Sulfonamides are a class of organic compounds that contain the sulfonamide functional group. They are widely used in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2-phenylpropyl)propane-2-sulfonamide typically involves the reaction of ®-2-phenylpropylamine with propane-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for sulfonamides often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Sulfonamides can undergo oxidation reactions, often leading to the formation of sulfonic acids.

    Reduction: Reduction of sulfonamides can yield amines and other reduced products.

    Substitution: Sulfonamides can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(2-phenylpropyl)propane-2-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, sulfonamides are often studied for their enzyme inhibitory properties. They can act as inhibitors of carbonic anhydrase and other enzymes.

Medicine

Sulfonamides have a long history of use as antibiotics. While ®-N-(2-phenylpropyl)propane-2-sulfonamide may not be used directly as a drug, its derivatives could have potential therapeutic applications.

Industry

In industry, sulfonamides are used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-N-(2-phenylpropyl)propane-2-sulfonamide would depend on its specific application. Generally, sulfonamides inhibit enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the active site.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenylpropyl)propane-2-sulfonamide: The non-chiral version of the compound.

    N-(2-phenylethyl)propane-2-sulfonamide: A similar compound with a different alkyl chain length.

    N-(2-phenylpropyl)butane-2-sulfonamide: A compound with a different sulfonamide group.

Uniqueness

®-N-(2-phenylpropyl)propane-2-sulfonamide is unique due to its chiral nature, which can impart specific biological activities and selectivity in reactions.

Properties

IUPAC Name

N-(2-phenylpropyl)propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-10(2)16(14,15)13-9-11(3)12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYDOWJVBIJBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NCC(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-phenyl-propylamine HCl salt (1.0 g, 5.8 mmol), DMAP (35 mg, 0.3 mmol) and Et3N (1.77 g, 17.5 mmol) in DCM (25 mL) was added propane-2-sulfonyl chloride (1.25 g, 8.7 mmol) dropwise at 0° C. The mixture was stirred at r.t. for 16 h, and was then concentrated under vacuum. The residue was partitioned between EtOAc (100 mL) and H2O (10 mL). The organic layer was separated and washed with brine (10 mL), dried over anhydrous Na2SO4, filtrated and concentrated to give an oil residue. This residue was purified with silica gel column (Hexane/EtOAc=2/1 to 1/1) to obtain the desired product (1.2 g, 86%) as a pale yellow oil. 1H NMR (600 MHz, CDCl3) δ 7.30-7.32 (m, 2H), 7.18-7.24 (m, 3H), 3.90-3.94 (m, 1H), 3.30-3.35 (m, 1H), 3.18-3.22 (m, 1H), 2.99-3.04 (m, 1H), 2.91-2.95 (m, 1H), 1.27 (d, 3H, J=7.2 Hz), 1.25 (d, H, J=7.8 Hz), 1.22 (d, 1H, J=7.2 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
35 mg
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-(2-phenylpropyl)propane-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
(R)-N-(2-phenylpropyl)propane-2-sulfonamide
Reactant of Route 3
Reactant of Route 3
(R)-N-(2-phenylpropyl)propane-2-sulfonamide
Reactant of Route 4
Reactant of Route 4
(R)-N-(2-phenylpropyl)propane-2-sulfonamide
Reactant of Route 5
Reactant of Route 5
(R)-N-(2-phenylpropyl)propane-2-sulfonamide
Reactant of Route 6
Reactant of Route 6
(R)-N-(2-phenylpropyl)propane-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.